molecular formula C16H17NO2S B5178515 N-(3-methoxy-5,6,7,8-tetrahydronaphthalen-2-yl)thiophene-2-carboxamide

N-(3-methoxy-5,6,7,8-tetrahydronaphthalen-2-yl)thiophene-2-carboxamide

Cat. No.: B5178515
M. Wt: 287.4 g/mol
InChI Key: AOVLHTQBZCVWFO-UHFFFAOYSA-N
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Description

N-(3-methoxy-5,6,7,8-tetrahydronaphthalen-2-yl)thiophene-2-carboxamide is a synthetic organic compound that combines a methoxy-substituted tetrahydronaphthalene moiety with a thiophene carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxy-5,6,7,8-tetrahydronaphthalen-2-yl)thiophene-2-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxy-5,6,7,8-tetrahydronaphthalen-2-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used for reducing the carboxamide group.

    Substitution: Electrophilic substitution on the thiophene ring can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Formation of 3-methoxy-5,6,7,8-tetrahydronaphthalen-2-carboxylic acid.

    Reduction: Formation of N-(3-methoxy-5,6,7,8-tetrahydronaphthalen-2-yl)thiophene-2-amine.

    Substitution: Formation of brominated or nitrated derivatives of the thiophene ring.

Scientific Research Applications

N-(3-methoxy-5,6,7,8-tetrahydronaphthalen-2-yl)thiophene-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: This compound can be explored for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Materials Science: The compound’s structural properties make it a candidate for use in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Studies: It can be used in studies to understand its effects on cellular pathways and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of N-(3-methoxy-5,6,7,8-tetrahydronaphthalen-2-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The methoxy-substituted tetrahydronaphthalene moiety may interact with hydrophobic pockets in proteins, while the thiophene carboxamide group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-methoxy-5,6,7,8-tetrahydronaphthalen-2-yl)thiophene-2-carboxamide is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of both the methoxy-substituted tetrahydronaphthalene and thiophene carboxamide groups allows for diverse interactions with molecular targets, making it a versatile compound for various applications.

Properties

IUPAC Name

N-(3-methoxy-5,6,7,8-tetrahydronaphthalen-2-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2S/c1-19-14-10-12-6-3-2-5-11(12)9-13(14)17-16(18)15-7-4-8-20-15/h4,7-10H,2-3,5-6H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOVLHTQBZCVWFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CCCCC2=C1)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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